molecular formula C20H17N5O2 B2929841 4-((1H-imidazol-1-yl)methyl)-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide CAS No. 1226432-23-0

4-((1H-imidazol-1-yl)methyl)-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide

Katalognummer B2929841
CAS-Nummer: 1226432-23-0
Molekulargewicht: 359.389
InChI-Schlüssel: IIBQPBHNJCRBOZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-((1H-imidazol-1-yl)methyl)-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide is a useful research compound. Its molecular formula is C20H17N5O2 and its molecular weight is 359.389. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis and Electrophysiological Activity

The synthesis of N-substituted imidazolylbenzamides has been explored for their potential in cardiac electrophysiological activity, offering insights into their utility as selective class III agents. These compounds have shown potency in vitro, comparable to known electrophysiological agents, indicating their potential application in cardiac arrhythmia management (Morgan et al., 1990).

Antimicrobial and Anticancer Evaluation

Research has also delved into the antimicrobial properties of derivatives from similar compounds, highlighting their application in developing new antimicrobial agents. Additionally, some derivatives have been synthesized for anticancer evaluation, demonstrating potential efficacy in in vitro anticancer tests, thus providing a foundation for further exploration in cancer therapy (Elmagd et al., 2017).

Pharmacokinetics and Tissue Distribution

The pharmacokinetics and tissue distribution of structurally related compounds have been investigated, particularly focusing on novel inhibitors with potential applications in treating fibrosis and metastatic effects in cancer models. These studies offer valuable insights into the bioavailability, metabolism, and distribution characteristics essential for drug development (Kim et al., 2008).

Anti-Hypertension and Anti-Tumor Effects

Furthermore, new compounds have been synthesized and evaluated as AT1 receptor antagonists, displaying significant anti-hypertension and anti-tumor activities. These findings suggest the dual therapeutic potential of these compounds, meriting further investigation for clinical applications (Bao et al., 2015).

Corrosion Inhibition

In addition to pharmacological applications, derivatives of benzimidazole, including those with 1,3,4-oxadiazole nuclei, have been studied for their corrosion inhibition properties. This research contributes to the understanding of physicochemical interactions and mechanisms underlying corrosion inhibition, paving the way for novel protective strategies in industrial applications (Ammal et al., 2018).

Eigenschaften

IUPAC Name

4-(imidazol-1-ylmethyl)-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O2/c26-19(15-7-5-14(6-8-15)12-25-10-9-21-13-25)22-11-18-16-3-1-2-4-17(16)20(27)24-23-18/h1-10,13H,11-12H2,(H,22,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIBQPBHNJCRBOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NNC2=O)CNC(=O)C3=CC=C(C=C3)CN4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.